molecular formula C8H9BrFN B13271889 1-(2-Bromophenyl)-2-fluoroethan-1-amine

1-(2-Bromophenyl)-2-fluoroethan-1-amine

Cat. No.: B13271889
M. Wt: 218.07 g/mol
InChI Key: HSWJPZQAKSROMN-UHFFFAOYSA-N
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Description

1-(2-Bromophenyl)-2-fluoroethan-1-amine is an organic compound that features a bromine atom attached to a phenyl ring and a fluorine atom attached to an ethylamine chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Bromophenyl)-2-fluoroethan-1-amine typically involves multi-step organic reactionsThe reaction conditions often involve the use of bromine and a suitable solvent, such as acetic acid, under controlled temperatures to ensure selective bromination .

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(2-Bromophenyl)-2-fluoroethan-1-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in ethanol for nucleophilic aromatic substitution.

Major Products Formed

Scientific Research Applications

1-(2-Bromophenyl)-2-fluoroethan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Bromophenyl)-2-fluoroethan-1-amine involves its interaction with specific molecular targets. The bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to various enzymes and receptors. The pathways involved may include inhibition or activation of specific biochemical processes, depending on the context of its application .

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Chlorophenyl)-2-fluoroethan-1-amine
  • 1-(2-Iodophenyl)-2-fluoroethan-1-amine
  • 1-(2-Bromophenyl)-2-chloroethan-1-amine

Uniqueness

1-(2-Bromophenyl)-2-fluoroethan-1-amine is unique due to the presence of both bromine and fluorine atoms, which impart distinct chemical properties.

Properties

Molecular Formula

C8H9BrFN

Molecular Weight

218.07 g/mol

IUPAC Name

1-(2-bromophenyl)-2-fluoroethanamine

InChI

InChI=1S/C8H9BrFN/c9-7-4-2-1-3-6(7)8(11)5-10/h1-4,8H,5,11H2

InChI Key

HSWJPZQAKSROMN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(CF)N)Br

Origin of Product

United States

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